molecular formula C23H28N2O5 B1365546 Boc-gly-phe-obzl CAS No. 5519-03-9

Boc-gly-phe-obzl

Cat. No.: B1365546
CAS No.: 5519-03-9
M. Wt: 412.5 g/mol
InChI Key: AZDLKMXLBSHCQL-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-gly-phe-obzl, also known as N-tert-butoxycarbonyl-glycyl-L-phenylalanine benzyl ester, is a protected dipeptide commonly used in peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N-terminus, a glycine residue, a phenylalanine residue, and a benzyl ester at the C-terminus. The Boc group is widely used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.

Mechanism of Action

Target of Action

Boc-Gly-Phe-OBzl is a complex compound that is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides . The primary targets of this compound are the peptide sequences that it helps to form. These sequences can then interact with various biological targets, depending on their specific structure and composition .

Mode of Action

The compound acts as a building block in the synthesis of peptides. It is an N-terminal protected amino acid used in SPPS to make unique peptides containing glutamate benzyl ester residues . The compound’s interaction with its targets involves the formation of peptide bonds with other amino acids to create a specific peptide sequence .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis and protein production. The compound plays a crucial role in the formation of peptide bonds, which are essential for the creation of proteins. These proteins can then participate in various biochemical pathways, influencing processes such as enzyme activity, signal transduction, and cellular function .

Result of Action

The result of this compound’s action is the formation of specific peptide sequences. These sequences can then interact with various biological targets, leading to a range of molecular and cellular effects. For example, the peptides could act as inhibitors of certain enzymes, or they could mimic natural signaling molecules, influencing cellular behavior .

Action Environment

The action of this compound is highly dependent on the specific environmental conditions in which it is used. Factors such as pH, temperature, and the presence of other compounds can all influence its efficacy and stability. For example, in the context of peptide synthesis, the efficiency of the reaction and the stability of the resulting peptides can be influenced by factors such as the concentration of the compound, the temperature of the reaction, and the pH of the solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-gly-phe-obzl typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is protected using the Boc group. This is achieved by reacting glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The Boc-protected glycine is then coupled with phenylalanine benzyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound is typically carried out using automated peptide synthesizers. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of coupling and deprotection. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support and then cleaved from the resin upon completion.

Chemical Reactions Analysis

Types of Reactions

Boc-gly-phe-obzl undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

    Hydrolysis: The benzyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

    Coupling Reactions: The free amino group and carboxylic acid can participate in further coupling reactions to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Hydrolysis: Sodium hydroxide (NaOH) or other strong bases are used for ester hydrolysis.

    Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) as a catalyst.

Major Products Formed

    Deprotection: Glycyl-L-phenylalanine benzyl ester.

    Hydrolysis: Boc-glycyl-L-phenylalanine.

    Coupling: Longer peptide chains depending on the reactants used.

Scientific Research Applications

Boc-gly-phe-obzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.

    Drug Development: Peptides synthesized using this compound can be used in the development of therapeutic agents.

    Biochemical Studies: It is used in studies involving enzyme-substrate interactions, protein folding, and structure-activity relationships.

    Material Science: Peptides containing this compound are used in the development of novel biomaterials and nanomaterials.

Comparison with Similar Compounds

Boc-gly-phe-obzl can be compared with other similar compounds such as:

    Boc-gly-phe-ome: Similar structure but with a methyl ester instead of a benzyl ester.

    Boc-gly-phe-phe-ome: Contains an additional phenylalanine residue.

    Boc-gly-phe-phe-obzl: Contains an additional phenylalanine residue and a benzyl ester.

The uniqueness of this compound lies in its specific protecting groups and the ease with which it can be incorporated into peptide synthesis protocols. The benzyl ester provides stability and can be selectively removed under mild conditions, making it a valuable intermediate in peptide synthesis.

Properties

IUPAC Name

benzyl (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)24-15-20(26)25-19(14-17-10-6-4-7-11-17)21(27)29-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDLKMXLBSHCQL-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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